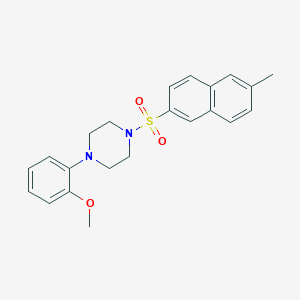
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a tetrahydropyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid typically involves multiple steps. One common method starts with the esterification of terephthalic acid with methanol, catalyzed by sulfuric acid . This is followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific conditions, such as temperature control and the use of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using a practical process that involves the use of dimethyl terephthalate as the starting material . This process has been demonstrated to be scalable with a significant cost reduction, making it feasible for large-scale production.
化学反応の分析
Types of Reactions
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid involves its interaction with specific molecular targets. For example, in the context of diabetes treatment, it acts as an inhibitor of sodium-glucose cotransporter-2 (SGLT2), which helps reduce blood glucose levels by preventing glucose reabsorption in the kidneys . This mechanism also contributes to weight loss and blood pressure reduction.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
4-(Methoxycarbonyl)benzoic acid: This compound is used in various chemical reactions and industrial applications.
Uniqueness
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34g/mol |
IUPAC名 |
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-7-10(13(19)20-2)11(16-14(21)15-7)8-3-5-9(6-4-8)12(17)18/h3-6,11H,1-2H3,(H,17,18)(H2,15,16,21) |
InChIキー |
GZEBTMRPQDLJIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)


![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)



![[4-(2,4-Dimethyl-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B346607.png)
![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)
